molecular formula C11H11BO2 B11905158 1-Methylnaphthalene-7-boronic acid

1-Methylnaphthalene-7-boronic acid

Cat. No.: B11905158
M. Wt: 186.02 g/mol
InChI Key: KHHLPIYDVJIWGZ-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-7-boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-methylnaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Uniqueness: 1-Methylnaphthalene-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its position on the naphthalene ring can affect the electronic properties and steric interactions, making it distinct from other boronic acids .

Properties

Molecular Formula

C11H11BO2

Molecular Weight

186.02 g/mol

IUPAC Name

(8-methylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C11H11BO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,13-14H,1H3

InChI Key

KHHLPIYDVJIWGZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2C=C1)C)(O)O

Origin of Product

United States

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